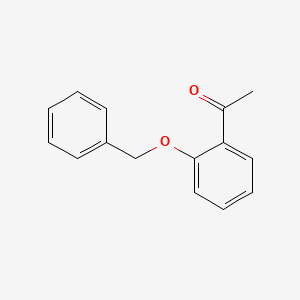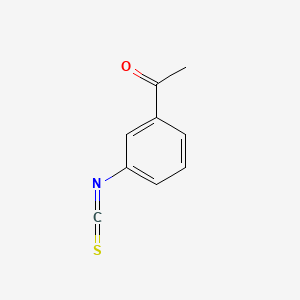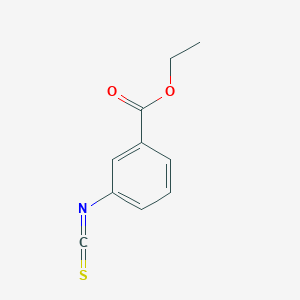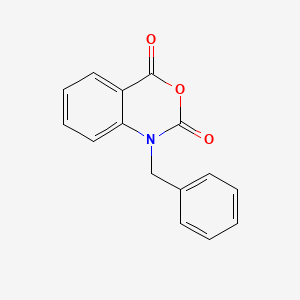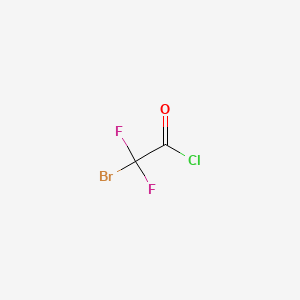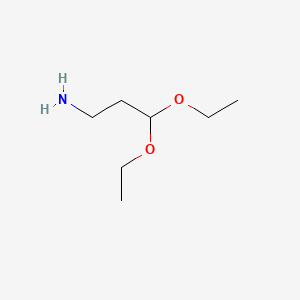
2-ブロモ-N-(4-フルオロフェニル)アセトアミド
説明
2-bromo-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
2-ブロモ-N-(4-フルオロフェニル)アセトアミドは、様々な医薬品化合物の合成のためのビルディングブロックとして医薬品化学で使用されます。 臭素原子とフッ素原子は、置換反応を通じて複雑な分子を構築するための汎用性の高い中間体であり、医薬品設計と開発において極めて重要です .
農業
農業の分野では、この化合物は農薬の合成における前駆体として役立つ可能性があります。 その構造におけるハロゲン原子の存在は、特定の作用機序を持つ殺虫剤や除草剤を作成するために利用でき、害虫や雑草を標的にすることができます .
材料科学
この化合物は、材料科学における新規ポリマーまたはコーティングの開発に潜在的な用途があります。 その化学構造は、より大きなポリマー鎖に組み込まれ、耐久性や環境要因に対する耐性を高めるために、材料の物理的特性を変化させる可能性があります .
工業用途
工業的には、2-ブロモ-N-(4-フルオロフェニル)アセトアミドは、染料、顔料、またはその他の化学添加剤の合成に使用できます。 そのハロゲン化芳香族構造は、工業条件下で特定の色特性または安定性を持つ化合物を生成するのに役立ちます .
環境影響調査
ハロゲン化合物の環境影響に関する研究には、2-ブロモ-N-(4-フルオロフェニル)アセトアミドが含まれます。 研究は、その生分解性、生態系における潜在的な蓄積、および動植物への長期的な影響に焦点を当てる場合があります .
生化学研究
生化学では、この化合物は、特にハロゲン化基質に作用する酵素を用いて、酵素と基質の相互作用を研究するために使用できます。 酵素の特異性と触媒のメカニズムを理解するのに役立ちます .
薬理学
薬理学的研究では、2-ブロモ-N-(4-フルオロフェニル)アセトアミドをプロドラッグとして、または薬物代謝研究で使用することを検討する可能性があります。 その構造的特徴は、吸収、分布、代謝、排泄などの薬物動態に影響を与える可能性があります .
化学的性質分析
最後に、2-ブロモ-N-(4-フルオロフェニル)アセトアミドの反応性、安定性、溶解性などの本質的な化学的性質は、基礎研究の対象です。 この知識は、化学および関連科学の様々な分野におけるその適用にとって重要です .
作用機序
生化学分析
Biochemical Properties
2-bromo-N-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of 2-bromo-N-(4-fluorophenyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression patterns. This, in turn, can affect cellular metabolism, either enhancing or inhibiting specific metabolic processes .
Molecular Mechanism
At the molecular level, 2-bromo-N-(4-fluorophenyl)acetamide exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 2-bromo-N-(4-fluorophenyl)acetamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-(4-fluorophenyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-bromo-N-(4-fluorophenyl)acetamide can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2-bromo-N-(4-fluorophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-bromo-N-(4-fluorophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-bromo-N-(4-fluorophenyl)acetamide within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-bromo-N-(4-fluorophenyl)acetamide can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-bromo-N-(4-fluorophenyl)acetamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the mitochondria may impact cellular metabolism .
特性
IUPAC Name |
2-bromo-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUWYCOGYOQUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336315 | |
| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2195-44-0 | |
| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


